molecular formula C10H11N7 B7553453 N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B7553453
M. Wt: 229.24 g/mol
InChI Key: RXVZXYCGFKUINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PDP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. PDP is a heterocyclic compound that contains both pyrazolo and imidazole rings. The synthesis of PDP involves the reaction of 2-aminopyrazole with 1,2-dibromoethane and subsequent reaction with imidazole.

Mechanism of Action

The mechanism of action of N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific targets such as enzymes and receptors. This compound has been shown to bind to the active site of certain enzymes and inhibit their activity. It also interacts with certain receptors and modulates their signaling pathways. The exact mechanism of action of this compound is still under investigation and requires further research.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve the survival rate of animals with cancer. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent activity against certain enzymes and receptors, making it a useful tool for studying their functions. However, this compound also has some limitations. Its mechanism of action is not well understood, and its effects may vary depending on the specific target and experimental conditions.

Future Directions

There are several future directions for research on N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. One area of interest is the development of this compound-based drugs for the treatment of various diseases. Another area of interest is the investigation of this compound's mechanism of action and its interactions with specific targets. Additionally, this compound can be used as a tool for studying the functions of enzymes and receptors in various biological processes. Further research is needed to fully understand the potential applications of this compound in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. Its synthesis involves a multi-step process that requires careful handling of reagents and precise reaction conditions. This compound has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves its interaction with specific targets such as enzymes and receptors. This compound exhibits various biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for research on this compound, including the development of this compound-based drugs and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a multi-step process that requires careful handling of reagents and precise reaction conditions. The first step involves the reaction of 2-aminopyrazole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. This reaction leads to the formation of an intermediate product that is then reacted with imidazole to yield this compound. The final product is purified by chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer and inflammation. This compound has been shown to exhibit potent inhibitory activity against certain enzymes and receptors that are involved in these diseases.

properties

IUPAC Name

N-(2-imidazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N7/c1-3-17(7-11-1)4-2-12-9-8-5-15-16-10(8)14-6-13-9/h1,3,5-7H,2,4H2,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVZXYCGFKUINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCNC2=NC=NC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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